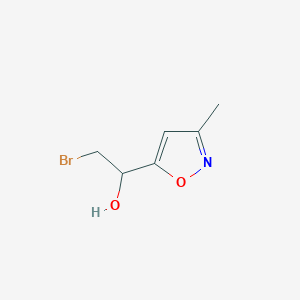
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethan-1-ol moiety, which is further connected to a 3-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol typically involves the bromination of 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives. This can be achieved using nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: De-brominated ethan-1-ol derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The presence of the bromine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 2-Bromo-1-(5-isoxazolyl)ethan-1-ol
- 2-Bromo-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Comparison: 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is unique due to the presence of the 3-methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H8BrNO2 |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C6H8BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2,5,9H,3H2,1H3 |
InChI Key |
XCRGTPQYTVJWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















